Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
CAS No.:
Cat. No.: VC15729975
Molecular Formula: C17H13NO5
Molecular Weight: 311.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13NO5 |
|---|---|
| Molecular Weight | 311.29 g/mol |
| IUPAC Name | methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
| Standard InChI | InChI=1S/C17H13NO5/c1-22-12-6-4-11(5-7-12)18-15(19)13-8-3-10(17(21)23-2)9-14(13)16(18)20/h3-9H,1-2H3 |
| Standard InChI Key | XNBHYAKTLQUTAL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate features a central isoindoline backbone, a bicyclic structure comprising fused benzene and pyrrole rings. The 1,3-dioxo groups at positions 1 and 3 of the isoindoline core introduce electron-deficient regions, while the 4-methoxyphenyl substituent at position 2 contributes electron density via its para-methoxy group. The ester moiety at position 5 enhances solubility in organic solvents and may influence intermolecular interactions.
The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the dioxo groups and the ester oxygen, as inferred from analogous structures. X-ray crystallography data for closely related compounds, such as methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate, reveals planar aromatic systems with slight deviations due to steric hindrance from substituents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.29 g/mol |
| IUPAC Name | methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
| SMILES Notation | COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
| Canonical InChIKey | XNBHYAKTLQUTAL-UHFFFAOYSA-N |
| PubChem CID | 766816 |
Synthesis and Synthetic Strategies
Established Routes for Analogous Compounds
While no published protocol explicitly details the synthesis of methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate, methodologies for structurally similar isoindoline derivatives provide a framework for hypothesizing viable pathways. A common approach involves:
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Formation of the Isoindoline Core: Cyclocondensation of phthalic anhydride derivatives with primary amines or ammonia under acidic or basic conditions.
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Introduction of the Methoxyphenyl Group: Nucleophilic aromatic substitution or palladium-catalyzed coupling reactions at position 2 of the isoindoline.
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Esterification: Methanol-mediated esterification of a carboxylic acid precursor at position 5.
For example, ethyl analogs are synthesized via base-catalyzed reactions between aldehydes and esters, followed by cyclization. Adapting this route, 4-methoxybenzaldehyde could react with methyl 3-aminobenzoate in the presence of a base like potassium carbonate to form the target compound.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Cyclocondensation | Phthalic anhydride, NH₃, Δ | 1,3-Dioxoisoindoline |
| 2 | Nucleophilic Substitution | 4-Methoxybenzaldehyde, K₂CO₃ | 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline |
| 3 | Esterification | Methanol, H₂SO₄ | Target Compound |
Biological Activity and Mechanistic Hypotheses
Anticancer Activity
Preliminary studies on ethyl 2-aryl-1,3-dioxoisoindole-5-carboxylates demonstrate dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism may involve:
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Topoisomerase Inhibition: Planar aromatic systems intercalating DNA.
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Reactive Oxygen Species (ROS) Generation: Redox-active dioxo groups inducing oxidative stress.
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Apoptosis Induction: Caspase-3/7 activation via mitochondrial pathway disruption.
Physicochemical and Spectroscopic Properties
Spectral Characterization
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